molecular formula C16H15ClO2 B1597084 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 61259-84-5

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1597084
CAS No.: 61259-84-5
M. Wt: 274.74 g/mol
InChI Key: VCOQTPORNRFKDV-UHFFFAOYSA-N
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Description

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound belonging to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their ability to absorb ultraviolet light, making them useful in various applications such as sunscreens, perfumes, and pharmaceuticals. This particular compound is characterized by the presence of a chloro group, two methyl groups, and a methoxy group attached to the benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:

    Starting Materials: 4-Chloro-3’,5’-dimethylphenol and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane at low temperatures (0-5°C) to prevent side reactions.

    Procedure: The 4-Chloro-3’,5’-dimethylphenol is dissolved in the solvent, and aluminum chloride is added slowly with stirring. The 4-methoxybenzoyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the mixture is quenched with water and extracted with an organic solvent. The product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Carboxy-3’,5’-dimethyl-4’-methoxybenzophenone.

    Reduction: 4-Chloro-3’,5’-dimethyl-4’-methoxybenzohydrol.

    Substitution: 4-Amino-3’,5’-dimethyl-4’-methoxybenzophenone or 4-Thio-3’,5’-dimethyl-4’-methoxybenzophenone.

Scientific Research Applications

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb ultraviolet light.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug formulations, particularly in the development of UV-protective agents.

    Industry: Utilized in the production of UV-curable coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone involves its ability to absorb ultraviolet light, leading to the formation of reactive excited states. These excited states can interact with other molecules, initiating various photochemical reactions. In biological systems, the compound may disrupt cellular processes by generating reactive oxygen species (ROS) upon UV exposure, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Similar structure but lacks the methoxy group.

    4-Methoxybenzophenone: Similar structure but lacks the chloro and methyl groups.

    4-Chloro-4’-methoxybenzophenone: Similar structure but lacks the methyl groups.

Uniqueness

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to the combination of its chloro, methyl, and methoxy substituents, which confer distinct chemical and physical properties. This unique structure enhances its ability to absorb UV light and participate in specific chemical reactions, making it valuable in various applications.

Properties

IUPAC Name

(4-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQTPORNRFKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373916
Record name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61259-84-5
Record name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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